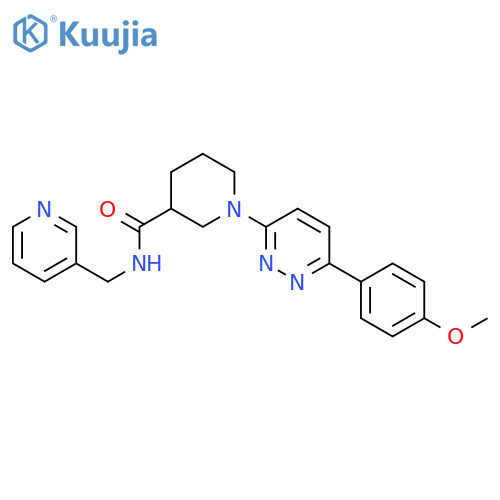Cas no 1105213-12-4 (1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide)

1105213-12-4 structure
商品名:1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide
1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide
- 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- 1105213-12-4
- AKOS024512139
- 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide
- 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- VU0646181-1
- F5527-0199
-
- インチ: 1S/C23H25N5O2/c1-30-20-8-6-18(7-9-20)21-10-11-22(27-26-21)28-13-3-5-19(16-28)23(29)25-15-17-4-2-12-24-14-17/h2,4,6-12,14,19H,3,5,13,15-16H2,1H3,(H,25,29)
- InChIKey: BEOSUDFOFHWRHF-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NN=C(C3=CC=C(OC)C=C3)C=C2)CCCC(C(NCC2=CC=CN=C2)=O)C1
計算された属性
- せいみつぶんしりょう: 403.20082506g/mol
- どういたいしつりょう: 403.20082506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 80.2Ų
1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5527-0199-10mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-20μmol |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-2mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-15mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-5μmol |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-1mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-20mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-2μmol |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-5mg |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5527-0199-10μmol |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1105213-12-4 | 10μmol |
$69.0 | 2023-09-09 |
1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
1105213-12-4 (1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide) 関連製品
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 13769-43-2(potassium metavanadate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
